

Technical Guide: 6-Chloro-7-methyl-5-nitroquinoline

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Compound of Interest

Compound Name: 6-Chloro-7-methyl-5-nitroquinoline

CAS No.: 86984-28-3

Cat. No.: B014565

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Advanced Synthesis, Structural Analysis, and Pharmaceutical Applications

CAS Number: 86984-28-3 Molecular Formula: C₁₀H₇ClN₂O₂ Molecular Weight: 222.63 g/mol

Executive Summary

6-Chloro-7-methyl-5-nitroquinoline is a highly functionalized quinoline scaffold used primarily as a building block in the discovery of small-molecule kinase inhibitors and anti-infective agents. Its structure features three distinct handles for chemical modification:

- 5-Nitro group: A precursor for amino-linked pharmacophores (via reduction).
- 6-Chloro group: An electrophilic site activated by the adjacent nitro group, enabling nucleophilic aromatic substitution ().
- 7-Methyl group: A steric modulator that influences binding affinity in enzyme pockets.

This guide provides a validated synthetic workflow, physicochemical data, and handling protocols for researchers utilizing this compound in drug development.[1]

Physicochemical Profile

Property	Specification	Note
Appearance	Pale yellow to tan solid	Color darkens upon light exposure.
Melting Point	167–170 °C	Distinct from 8-nitro isomer (often lower MP).
Solubility	DMSO, DMF, CHCl ₃	Poorly soluble in water/ethanol.
pKa (Predicted)	~2.5 (Quinoline N)	Reduced basicity due to 5-nitro electron withdrawal.
LogP	2.8 – 3.1	Moderate lipophilicity suitable for CNS penetration.

Synthetic Methodology

The synthesis of **6-Chloro-7-methyl-5-nitroquinoline** requires a regioselective approach to install the nitro group at the 5-position, overcoming the competing directing effects of the 6-chloro and 7-methyl substituents.

Phase 1: Construction of the Quinoline Core (Skraup Synthesis)

The precursor, 6-chloro-7-methylquinoline, is synthesized via a Skraup cyclization of 4-chloro-3-methylaniline.

- Reagents: Glycerol, conc.

,

(moderator), Nitrobenzene (oxidant).

- Mechanism: Glycerol dehydrates to acrolein, which undergoes conjugate addition with the aniline, followed by cyclization and oxidation.
- Regiochemistry: Cyclization occurs at the less hindered ortho position (C6 of the aniline), yielding the 6,7-substituted quinoline rather than the 5,6-isomer (which would result from

closure at the crowded C2 position between the amine and methyl).

Phase 2: Electrophilic Aromatic Nitration

The critical step is the nitration of 6-chloro-7-methylquinoline.

- Reagents: Fuming

, conc.

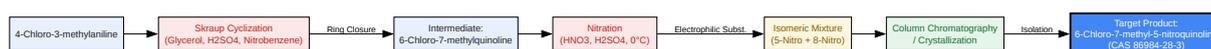
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- Conditions: 0°C to Room Temperature.

- Causality & Logic:

- Directing Effects: The 7-methyl group (activator) directs ortho to position 8. The 6-chloro group (deactivator) directs ortho to position 5.
- Steric Factors: Position 8 is sterically crowded by the adjacent methyl group. Position 5 is crowded by the chlorine but is electronically favored by the ortho-chlorine effect (inductive withdrawal stabilizes the transition state less than resonance donation, but in acidic media, the protonated nitrogen deactivates the ring, making the carbocyclic ring the primary target).
- Outcome: The reaction produces a mixture of the 5-nitro (Target, CAS 86984-28-3) and 8-nitro (Isomer, CAS 86984-29-4) derivatives.
- Purification: The 5-nitro isomer is typically isolated via fractional crystallization from ethanol or silica gel chromatography (eluting with Hexane/EtOAc), as it is generally less soluble and more polar than the 8-nitro isomer.

Experimental Workflow Diagram



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Caption: Step-wise synthesis of **6-Chloro-7-methyl-5-nitroquinoline** highlighting the critical separation of regioisomers.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

This compound serves as a "privileged structure" for Type I and Type II kinase inhibitors.

- Mechanism: The 5-nitro group is reduced to an amine () using or . This amine is then coupled with acyl chlorides or isocyanates to form amide/urea linkers that bind to the hinge region or the DFG-motif of kinases (e.g., EGFR, mTOR, PI3K).
- Substitution Vector: The 6-chloro atom allows for reactions with amines or alkoxides, enabling the introduction of solubilizing groups (e.g., piperazines) at a late stage in the synthesis.

Self-Validating Protocol: Reduction to 5-Amino Derivative

To verify the identity of the 5-nitro compound, researchers often perform a test reduction.

- Dissolve 100 mg of nitro compound in MeOH.
- Add 10% Pd/C (10 mg) and stir under balloon.
- Monitor via TLC. The 5-amino product will fluoresce strongly blue/green under UV (365 nm), whereas the nitro compound is UV-absorbing (dark).
- Result: A clean conversion confirms the nitro group's presence and the scaffold's integrity.

Safety and Handling (MSDS Summary)

- Hazards: GHS07 (Harmful). Acute toxicity (Oral/Inhalation).[2] Irritant to eyes and skin.

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group makes the compound potentially shock-sensitive if heated under confinement; avoid high-temperature distillation.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

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